molecular formula C12H16N2O B1462433 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1017674-20-2

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1462433
CAS No.: 1017674-20-2
M. Wt: 204.27 g/mol
InChI Key: FHXQZHXXDAXQKS-UHFFFAOYSA-N
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Description

1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as 1-propyl-1,2,3,4-tetrahydro-7-quinolinamine, is a chemical compound with the CAS Number: 1049677-37-3 . It has a molecular weight of 190.29 .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 . The InChI key is ZUKBSPMQIOFWIC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

Tetrahydroquinolines are synthesized through various chemical processes. One study demonstrated the base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines with functional groups added through a ring transformation process. This method involved creating two new bonds (C4a-C5 and C8a-C8) to form the nucleus of the tetrahydroquinoline, allowing for the installation of various functional groups and the synthesis of fused tetrahydroquinolines (Shally et al., 2019).

Antioxidant Activity

Research on the antioxidant activities of tetrahydroquinoline derivatives indicated that those with OH and NH2 groups ortho to the heterocyclic NH group showed increased antioxidant activity. The study highlighted the significance of ortho-substituents in enhancing the induction period, with some derivatives showing superior activity compared to known antioxidants (Nishiyama et al., 2003).

Synthesis Towards Natural Alkaloid Structures

Another approach targeted the synthesis of 2-alkyl-tetrahydroquinolines, aiming at natural occurring alkaloid structures. This process involved electrochemical preparation of α-amino nitrile, followed by a series of steps including reductive decyanation and methylation, to yield tetrahydroquinolines. This method provides a pathway for synthesizing complex natural products (Shahane et al., 2008).

Antifungal Activity of Tetrahydroquinoline Derivatives

The antifungal potential of tetrahydroquinoline derivatives has been explored, with some compounds exhibiting activity against Candida albicans. This highlights the bioactivity of tetrahydroquinoline structures and their potential in developing antifungal agents (Surikova et al., 2010).

Catalytic Reactions and Functionalization

Tetrahydroquinoline compounds have also been synthesized through catalytic reactions, showcasing the versatility of these structures in chemical synthesis. For example, palladium-catalyzed intramolecular coupling has been used to produce diverse tetrahydroquinoline derivatives, demonstrating the efficiency and selectivity of such catalytic processes in forming heterocycles (Lautens et al., 2005).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

Mechanism of Action

Target of Action

The primary target of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

This compound acts as an inverse agonist of RORγ. It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of RORγ ligand-binding domain complex with this compound .

Biochemical Pathways

RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including interleukin 17 and interleukin 22 . With a direct impact on the Th17/interleukin 17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .

Pharmacokinetics

The compound’s ability to effectively suppress tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound demonstrates reasonable antiproliferative activity. It potently inhibits colony formation and the expression of androgen receptor, androgen receptor regulated genes, and other oncogenes in androgen receptor positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXQZHXXDAXQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651573
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017674-20-2
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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